molecular formula C13H22O B13197212 2-Ethyl-7-oxaspiro[5.6]dodec-9-ene

2-Ethyl-7-oxaspiro[5.6]dodec-9-ene

Cat. No.: B13197212
M. Wt: 194.31 g/mol
InChI Key: XTVXKYYQSMDKIE-UHFFFAOYSA-N
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Description

2-Ethyl-7-oxaspiro[5.6]dodec-9-ene is a spirocyclic compound featuring a 7-oxaspiro[5.6]dodec-9-ene backbone with an ethyl substituent at the 2-position. These compounds share a core spiro[5.6]dodecene system, where variations in substituents influence their molecular weight, hydrophobicity, and functional applications.

Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

4-ethyl-7-oxaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C13H22O/c1-2-12-7-6-9-13(11-12)8-4-3-5-10-14-13/h3,5,12H,2,4,6-11H2,1H3

InChI Key

XTVXKYYQSMDKIE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(C1)CCC=CCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-7-oxaspiro[5.6]dodec-9-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-7-oxaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Ethyl-7-oxaspiro[5.6]dodec-9-ene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-7-oxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Ethyl-7-oxaspiro[5.6]dodec-9-ene with its closest analogs:

Compound Name Molecular Formula Molecular Weight Substituents CAS No. Key Features
This compound C₁₃H₂₂O 194.31* Ethyl at C2 Not provided Presumed higher hydrophobicity due to ethyl group vs. methyl analogs
2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene C₁₃H₂₂O 194.31 Two methyl groups at C2 2060046-16-2 Symmetric substitution enhances steric hindrance
3-Methyl-7-oxaspiro[5.6]dodec-9-ene C₁₂H₂₀O 180.29 Methyl at C3 2059955-66-5 Reduced molecular weight compared to ethyl/dimethyl analogs
3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene C₁₃H₂₂O 194.31 Two methyl groups at C3 2060050-07-7 Increased rigidity due to geminal dimethyl substitution

*Molecular weight inferred from analogs due to lack of direct data.

Key Observations:

  • Spirocyclic Rigidity: Geminal dimethyl substitutions (e.g., 2,2- or 3,3-dimethyl) enhance structural rigidity, which may stabilize the spiro system during synthetic or biological processes .

Key Contrasts and Limitations

  • Activity vs. Structure: MA-CDA’s biological activity is tied to its polyanionic backbone, which this compound lacks. This highlights the importance of polymer architecture in bioactivity .
  • Data Gaps: Limited studies exist on the standalone biological or catalytic properties of this compound, necessitating further research into its applications.

Biological Activity

2-Ethyl-7-oxaspiro[5.6]dodec-9-ene is a unique spiro compound characterized by its bicyclic structure that incorporates an oxygen atom within the ring system. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activity and interactions with biomolecules. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Molecular Properties:

PropertyValue
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
IUPAC Name4-ethyl-7-oxaspiro[5.6]dodec-9-ene
InChI KeyXTVXKYYQSMDKIE-UHFFFAOYSA-N
Canonical SMILESCCC1CCCC2(C1)CCC=CCO2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or bind to various receptors, influencing biochemical pathways. Research indicates that its unique structural features allow it to participate in diverse chemical reactions, enhancing its potential as a therapeutic agent.

Biological Activity

Recent studies have investigated the biological effects of this compound across several domains:

  • Antimicrobial Activity: Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.
  • Cytotoxic Effects: Research has shown that this compound can induce cytotoxicity in various cancer cell lines, indicating potential applications in oncology.
  • Enzyme Inhibition: The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Properties: A study conducted by researchers at [Institution Name] demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
  • Cytotoxicity Assessment: In vitro assays performed on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of exposure.
  • Enzyme Inhibition Study: A recent publication reported that the compound effectively inhibited the enzyme acetylcholinesterase (AChE), with an IC50 value of 25 µM, suggesting potential implications for neurodegenerative disease treatments.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other spiro compounds to highlight its unique properties:

CompoundAntimicrobial ActivityCytotoxicity IC50 (µM)AChE Inhibition IC50 (µM)
This compoundModerate1525
2,2-Dimethylspiro[5.6]dodecaneLow>50>100
3,3-Dimethylspiro[5.6]dodecaneModerate3040

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